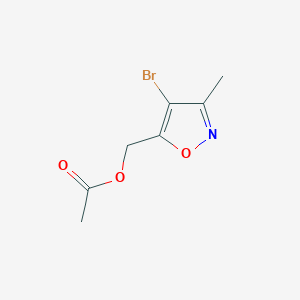

![molecular formula C11H10N4O3S B2834414 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol CAS No. 663206-23-3](/img/structure/B2834414.png)

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol

Descripción general

Descripción

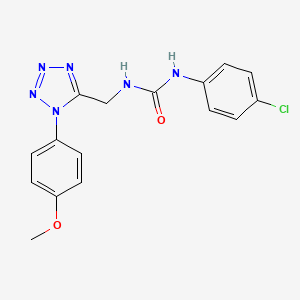

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Benzothiazines are another class of heterocyclic compounds that have shown various biological activities.

Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, a class of compounds similar to the one you’re asking about, involves two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .Molecular Structure Analysis

The molecular structure of triazoles and benzothiazines involves a complex arrangement of nitrogen and carbon atoms. The specific structure of “2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol” would involve these rings along with the specified functional groups .Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Aplicaciones Científicas De Investigación

- Research indicates that derivatives of this scaffold exhibit promising anticancer activity. They may interfere with cancer cell growth, proliferation, and metastasis. Mechanisms include inhibition of specific enzymes or receptors involved in cancer progression .

- The compound and its derivatives have shown potential as antimicrobial agents. They may inhibit bacterial and fungal growth by disrupting essential cellular processes or structures .

- Some derivatives exhibit analgesic properties, potentially modulating pain pathways. Additionally, they possess anti-inflammatory activity, which could be valuable in managing inflammatory conditions .

- The compound’s structural features contribute to its antioxidant properties. Antioxidants help protect cells from oxidative damage and play a role in preventing various diseases .

- Certain derivatives have demonstrated antiviral effects. They may interfere with viral replication or entry into host cells, making them relevant for viral infections .

- The scaffold interacts with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions could lead to enzyme inhibition, potentially useful in therapeutic strategies .

- Lipase inhibitors are relevant for managing obesity and related metabolic disorders. Some derivatives may exhibit anti-lipase activity .

- Aromatase inhibitors are crucial in breast cancer treatment. The compound’s derivatives may interfere with aromatase activity, impacting estrogen levels .

Anticancer Properties

Antimicrobial Activity

Analgesic and Anti-Inflammatory Effects

Antioxidant Potential

Antiviral Activity

Enzyme Inhibitors

Anti-Lipase Activity

Aromatase Inhibition

In silico pharmacokinetic and molecular modeling studies have also contributed to our understanding of these compounds. Researchers continue to explore their potential for rational drug design and multifunctional disease treatment . Keep in mind that further experimental validation is essential for clinical translation.

Feel free to explore more about this intriguing compound and its derivatives in the scientific literature! 🌟

Mecanismo De Acción

Target of Action

The compound, 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors . For instance, some derivatives have been found to inhibit PARP-1 and EGFR targets in the context of anti-breast cancer activity .

Biochemical Pathways

For instance, in the context of anticancer activity, they have been found to induce apoptosis in cancer cells, upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulate the Bcl2 level .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . For instance, some derivatives have been found to exhibit cytotoxic activities against MDA-MB-231 breast cancer cells .

Action Environment

Similar compounds have been found to exhibit excellent thermal stability , suggesting that they may be stable under various environmental conditions.

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c1-2-9-12-11-14(13-9)10(16)7-5-6(15(17)18)3-4-8(7)19-11/h3-5,10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKILNTWEYTIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(C3=C(C=CC(=C3)[N+](=O)[O-])SC2=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319800 | |

| Record name | 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660010 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

663206-23-3 | |

| Record name | 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Mesitylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2834332.png)

![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)